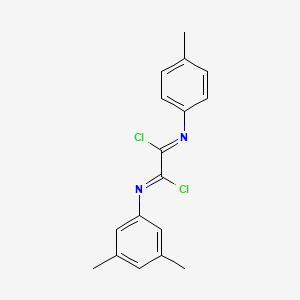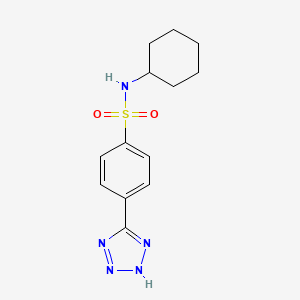
1-(3,6-Diphenyl-1,2,4,5-tetrazin-1(2H)-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,6-Diphenyl-1,2,4,5-tetrazin-1(2H)-yl)ethan-1-one is a synthetic organic compound that belongs to the class of tetrazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,6-Diphenyl-1,2,4,5-tetrazin-1(2H)-yl)ethan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with nitriles or other suitable electrophiles to form the tetrazine ring. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(3,6-Diphenyl-1,2,4,5-tetrazin-1(2H)-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound to its corresponding reduced forms.
Substitution: The tetrazine ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Conditions for substitution reactions may involve the use of bases, acids, or catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(3,6-Diphenyl-1,2,4,5-tetrazin-1(2H)-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can trigger various cellular responses, including apoptosis, cell cycle arrest, and inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
1,2,4,5-Tetrazine: A simpler tetrazine derivative with similar chemical properties.
3,6-Diphenyl-1,2,4,5-tetrazine: A closely related compound with similar structural features.
1-(3,6-Diphenyl-1,2,4,5-tetrazin-1(2H)-yl)propan-1-one: A compound with a similar tetrazine core but different substituents.
Uniqueness
1-(3,6-Diphenyl-1,2,4,5-tetrazin-1(2H)-yl)ethan-1-one is unique due to its specific substitution pattern and the presence of the ethanone group. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications that other tetrazine derivatives may not be able to achieve.
Properties
CAS No. |
683211-26-9 |
|---|---|
Molecular Formula |
C16H14N4O |
Molecular Weight |
278.31 g/mol |
IUPAC Name |
1-(3,6-diphenyl-1H-1,2,4,5-tetrazin-2-yl)ethanone |
InChI |
InChI=1S/C16H14N4O/c1-12(21)20-16(14-10-6-3-7-11-14)18-17-15(19-20)13-8-4-2-5-9-13/h2-11H,1H3,(H,17,19) |
InChI Key |
IWGHDZZOQHYEID-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(=NN=C(N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-3-(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)quinoline](/img/structure/B12529295.png)

![2,5-bis[5-(2-thiophen-2-ylethynyl)thiophen-2-yl]thiophene](/img/structure/B12529310.png)

![2-[(But-3-yn-1-yl)oxy]pyridine](/img/structure/B12529321.png)





![1,3-Bis{2,3-bis[(sulfanylacetyl)oxy]propyl}-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12529358.png)


phosphanium iodide](/img/structure/B12529374.png)
